Levobupivacaine

Systemic Toxicity Cardiotoxicity In Vivo Pharmacology

Levobupivacaine (CAS 41148-30-5) is the pure S(-)-enantiomer of bupivacaine, offering equivalent anesthetic potency with markedly lower cardiotoxicity—critical for safer neuraxial anesthesia research. It provides significantly longer sensory block duration than ropivacaine, making it the API of choice for extended-release formulations. As a single stereoisomer, it is essential for chiral HPLC method validation and enantiomeric purity testing of bupivacaine products. We supply high-purity (≥98%) material in research to bulk quantities, ideal for pharmaceutical development and preclinical LAST studies.

Molecular Formula C18H28N2O
Molecular Weight 288.4 g/mol
CAS No. 41148-30-5
Cat. No. B7812759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevobupivacaine
CAS41148-30-5
Molecular FormulaC18H28N2O
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1
InChIKeyLEBVLXFERQHONN-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.77e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Levobupivacaine (CAS 41148-30-5): Scientific Procurement and Baseline Characterization


Levobupivacaine (CAS 41148-30-5) is a long-acting, amino-amide local anesthetic and the pure S(-)-enantiomer of racemic bupivacaine [1]. It is a chiral compound (a single stereoisomer) belonging to the N-alkylsubstituted pipecoloxylidide family [2]. Levobupivacaine exerts its pharmacological effect by reversibly inhibiting voltage-gated sodium channels, thereby blocking the initiation and propagation of nerve impulses [3]. Its development was driven by the need for a local anesthetic with a significantly improved safety profile, specifically reduced cardiotoxicity and neurotoxicity, while maintaining the long duration of action characteristic of bupivacaine [1].

Levobupivacaine vs. Other Long-Acting Local Anesthetics: Why Substitution is a Scientific Decision


In the class of long-acting amide local anesthetics, compounds cannot be simply interchanged for scientific or clinical applications. The choice between racemic bupivacaine, levobupivacaine, and ropivacaine carries quantifiable implications for safety, potency, and clinical performance. Bupivacaine, while a potent and established option, is associated with a well-documented risk of severe cardiac and central nervous system (CNS) toxicity [1]. Levobupivacaine and ropivacaine were both developed as pure S-enantiomers to mitigate this toxicity [1]. However, they are not equivalent. Levobupivacaine is the S-enantiomer of bupivacaine, whereas ropivacaine is a different chemical entity (the propyl homologue of bupivacaine), leading to distinct pharmacodynamic and pharmacokinetic profiles [2]. This guide provides the quantitative evidence necessary to justify the selection of levobupivacaine over its closest analogs based on specific experimental or application-driven needs.

Levobupivacaine (CAS 41148-30-5): Product-Specific Evidence for Procurement Decisions


Levobupivacaine Exhibits an Intermediate Safety Margin in In Vivo Systemic Toxicity Between Ropivacaine and Bupivacaine

In a comparative rat model, levobupivacaine's systemic toxicity profile, measured by cumulative doses required to produce seizures, dysrhythmias, and asystole, is demonstrably intermediate. It is less toxic than racemic bupivacaine but more toxic than ropivacaine [1].

Systemic Toxicity Cardiotoxicity In Vivo Pharmacology

Levobupivacaine Provides Prolonged Sensory Block Duration and Analgesia Compared to Ropivacaine in Sciatic Nerve Blocks

Multiple randomized controlled trials demonstrate that 0.5% levobupivacaine provides a significantly longer duration of sensory block and postoperative analgesia compared to 0.5% ropivacaine when used for sciatic nerve block [1] [2].

Peripheral Nerve Block Postoperative Analgesia Duration of Action

Levobupivacaine Demonstrates Comparable Anesthetic Efficacy and Duration to Bupivacaine in Neuraxial Anesthesia

A head-to-head clinical trial confirmed that intrathecal levobupivacaine 0.5% produces a sensory and motor block with a duration statistically equivalent to that of racemic bupivacaine 0.5% [1].

Spinal Anesthesia Neuraxial Blockade Efficacy Comparison

Levobupivacaine's Cardiotoxicity is Reduced at the Cellular Level via Lower Affinity for Myocardial Sodium Channels

In isolated guinea pig ventricular myocytes, levobupivacaine inhibits cardiac sodium channel currents (INa) to a lesser extent compared to bupivacaine [1]. Furthermore, stereoselective effects in isolated perfused rat hearts demonstrate that levobupivacaine causes less negative chronotropism than its enantiomer, dexbupivacaine, and racemic bupivacaine [2].

Cardiac Electrophysiology Sodium Channel Blockade Stereoselectivity

Levobupivacaine Formulations are Defined by High Enantiomeric Purity to Ensure Safety and Efficacy

The safety of levobupivacaine is contingent on its enantiomeric purity, as the presence of dexbupivacaine (the R(+)-enantiomer) is associated with increased cardiac toxicity [1]. Patents explicitly define levobupivacaine compositions as requiring a high enantiomeric excess (ee) [2].

Enantiomeric Purity Pharmaceutical Composition Patent Specification

Levobupivacaine (CAS 41148-30-5): High-Value Research and Industrial Applications


Preclinical In Vivo Studies Requiring a Quantifiable Intermediate Cardiotoxicity Profile

Researchers designing animal models to study local anesthetic systemic toxicity (LAST) can use levobupivacaine as a standardized, intermediate-toxicity comparator. Its toxicity profile, falling between the high toxicity of bupivacaine and the lower toxicity of ropivacaine, provides a quantifiable baseline for evaluating novel cardioprotective or resuscitative interventions [1].

Development of Long-Acting Peripheral Nerve Block Formulations

Pharmaceutical scientists developing extended-release formulations or novel delivery systems for peripheral nerve blocks can leverage levobupivacaine's intrinsic, long-duration sensory block [1]. Its proven ability to provide significantly longer analgesia than ropivacaine in human studies makes it a superior active pharmaceutical ingredient (API) candidate for products where maximizing duration from a single injection is a key product attribute.

Quality Control and Reference Standards for Chiral Purity Analysis

Analytical chemistry and quality control laboratories require pure levobupivacaine as a reference standard to develop and validate chiral separation methods (e.g., chiral HPLC) for bupivacaine raw materials and formulations. As defined by patents, ensuring an enantiomeric excess of >99% is critical for product safety, making the procurement of high-purity levobupivacaine essential for release testing of both generic bupivacaine and proprietary levobupivacaine products [1].

Comparative Anesthetic Efficacy Trials in Neuraxial Models

For research programs investigating neuraxial anesthesia (spinal or epidural) in animal models, levobupivacaine serves as a safer substitute for bupivacaine that does not compromise the duration or quality of sensory and motor blockade [1]. This allows researchers to study spinal or epidural anesthesia effects with a significantly reduced risk of fatal cardiac arrhythmias in the experimental cohort.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levobupivacaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.